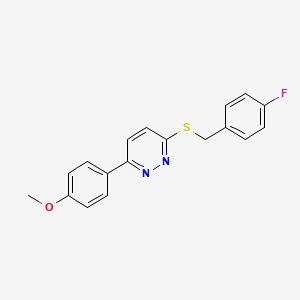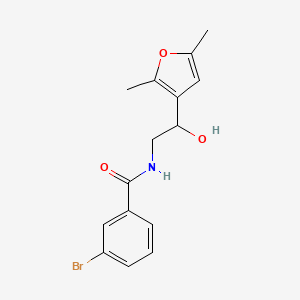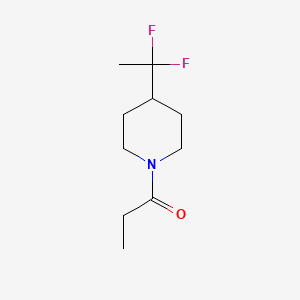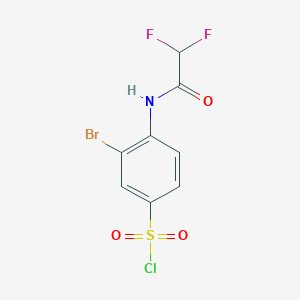![molecular formula C21H13Cl2NS B2475428 3-(4-Chlorophenyl)-2-[(3-chlorophenyl)sulfanyl]quinoline CAS No. 339013-20-6](/img/structure/B2475428.png)
3-(4-Chlorophenyl)-2-[(3-chlorophenyl)sulfanyl]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinoline is a heterocyclic aromatic organic compound with the chemical formula C9H7N. It is a colorless hygroscopic liquid with a strong odor . Aged samples, if exposed to light, become yellow and later brown. Quinoline is only slightly soluble in cold water but dissolves readily in hot water and most organic solvents . Quinoline is mainly used as a feedstock in the manufacture of other specialty chemicals .
Synthesis Analysis
Quinoline can be synthesized using the Skraup synthesis, Doebner reaction, or Combes quinoline synthesis . The Skraup synthesis is a chemical reaction used to synthesize quinolines. In its general form, the reaction can be described as a condensation reaction of aniline, an alcohol, and sulfuric acid to a quinoline .Molecular Structure Analysis
Quinoline is a heterocyclic compound with a two-ring structure, consisting of a benzene ring fused to pyridine at two adjacent carbon atoms . It is aromatic and has a resonance structure, which means that its electrons are delocalized over the structure, contributing to its stability .Chemical Reactions Analysis
Quinoline is known to participate in many chemical reactions. It can act as a base, forming salts with strong acids, and as a Lewis base, forming complexes with metal ions . It can also undergo electrophilic substitution reactions, similar to benzene .Physical And Chemical Properties Analysis
Quinoline is a colorless liquid at room temperature and has a strong, unpleasant odor . It is only slightly soluble in water but dissolves readily in most organic solvents .科学的研究の応用
Photovoltaic Properties
Quinoline derivatives like 3-(4-Chlorophenyl)-2-[(3-chlorophenyl)sulfanyl]quinoline have been investigated for their photovoltaic properties. Zeyada, El-Nahass, and El-Shabaan (2016) studied the photovoltaic characteristics of quinoline derivatives and their application in organic-inorganic photodiode fabrication. They found that these compounds exhibit rectification behavior and photovoltaic properties under both dark and illuminated conditions, suggesting their potential in photodiode applications (Zeyada, El-Nahass, & El-Shabaan, 2016).
Structural and Optical Properties
The structural and optical properties of quinoline derivatives are also a significant area of research. Zeyada, El-Nahass, and El-Shabaan (2016) conducted a study to understand these properties in thin film forms of quinoline derivatives. Their research indicated that these compounds possess nanocrystalline structures dispersed in an amorphous matrix, with unique optical properties that could be valuable in various technological applications (Zeyada, El-Nahass, & El-Shabaan, 2016).
Synthesis and Chemical Structure
The synthesis and chemical structure of quinoline derivatives have been extensively explored. Researchers like Awad, Abdel-Rahman, and Bakhite (1991) have synthesized novel heterocyclic thienoquinoline derivatives, providing insights into the chemical reactions and structures of these compounds. Such studies are crucial for understanding the fundamental chemistry of quinoline derivatives and their potential applications (Awad, Abdel-Rahman, & Bakhite, 1991).
Electronic Properties
Research on the electronic properties of quinoline derivatives is another important aspect. Studies like those conducted by Zeyada, El-Taweel, El-Nahass, and El-Shabaan (2016) have investigated the AC electrical conductivity and dielectrical properties of these compounds in thin film form. Their findings indicate that quinoline derivatives can have significant applications in the field of electronics, particularly in the development of new materials with specific electrical properties (Zeyada, El-Taweel, El-Nahass, & El-Shabaan, 2016).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-(4-chlorophenyl)-2-(3-chlorophenyl)sulfanylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13Cl2NS/c22-16-10-8-14(9-11-16)19-12-15-4-1-2-7-20(15)24-21(19)25-18-6-3-5-17(23)13-18/h1-13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZLGHNUANGDMBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)SC3=CC(=CC=C3)Cl)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13Cl2NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)-2-[(3-chlorophenyl)sulfanyl]quinoline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![Morpholino{2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-3-pyridinyl}methanone](/img/structure/B2475359.png)
![5-phenyl-3-(2-phenylethyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2475360.png)
![2-((7-acetyl-3-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-chlorophenyl)acetamide](/img/structure/B2475361.png)
![2-(Benzofuro[3,2-d]pyrimidin-4-ylthio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2475363.png)


![Potassium hydrogen [2-carboxy-2-(propan-2-ylidene)ethyl]phosphonate](/img/structure/B2475367.png)
![N-allyl-3-(benzo[d][1,3]dioxol-5-yloxy)propane-1-sulfonamide](/img/structure/B2475368.png)